

Technical Support Center: AP24592 (Brigatinib)

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Compound of Interest

Compound Name:	AP24592
Cat. No.:	B1394198

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals during experiments with **AP24592** (Brigatinib).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of **AP24592** in common laboratory solvents?

A1: **AP24592**, also known as Brigatinib, is a compound with poor water solubility.^[1] Its solubility can vary depending on the solvent and experimental conditions. Below is a summary of reported solubility data.

Data Presentation: **AP24592** (Brigatinib) Solubility

Solvent	Reported Solubility	Molar Concentration (approx.)	Notes
Water	0.19 ± 0.01 mg/mL [1]	0.33 mM	Poorly soluble
DMSO	5.85 mg/mL [2]	10.02 mM	Sonication is recommended [2]
2 mg/mL [3]	3.42 mM	Ultrasonic and warming may be needed [3]	
Ethanol	5.85 mg/mL [2]	10.02 mM	Sonication is recommended [2]
10 mg/mL [3]	17.12 mM	Ultrasonic and warming may be needed [3]	
Methanol	Soluble [4]	-	-
Acetonitrile	Soluble [4]	-	-

Note: The variation in reported solubility values in organic solvents may be due to differences in experimental conditions such as temperature, purity of the compound, and the use of physical methods like sonication and heating.

Q2: I am having trouble dissolving **AP24592** in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving **AP24592** in DMSO, consider the following troubleshooting steps:

- Sonication: Use a sonicator to aid in the dissolution process. [2]
- Warming: Gently warm the solution. Some sources suggest that mild heating can improve solubility in DMSO and ethanol. [3][4]
- Purity Check: Ensure the purity of your DMSO, as water content can affect the solubility of hydrophobic compounds.

- Fresh Solvent: Use fresh, anhydrous grade DMSO for the best results.

Q3: How can I prepare **AP24592** for in vivo animal studies?

A3: Due to its poor aqueous solubility, formulating **AP24592** for in vivo studies requires specific vehicle compositions. Here are some suggested formulations:

- For a target concentration of ≥ 1 mg/mL:
 - 10% Ethanol + 40% PEG300 + 5% Tween-80 + 45% saline[3]
 - 10% Ethanol + 90% (20% SBE- β -CD in saline)[3]
 - 10% Ethanol + 90% corn oil[3]
- For a target concentration of ≥ 0.5 mg/mL:
 - 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline[3]
 - 10% DMSO + 90% (20% SBE- β -CD in saline)[3]
 - 10% DMSO + 90% corn oil[3]

Experimental Protocols: Preparing an in vivo Formulation (Example)

This protocol is an example for preparing a formulation with a target concentration of ≥ 0.5 mg/mL.

- Weigh the required amount of **AP24592**.
- Add 10% of the final volume of DMSO to the **AP24592** and vortex to dissolve.
- Add 40% of the final volume of PEG300 and vortex.
- Add 5% of the final volume of Tween-80 and vortex.
- Finally, add 45% of the final volume of saline and vortex until a clear solution is obtained.

Q4: What are some general techniques to enhance the solubility of poorly soluble drugs like **AP24592**?

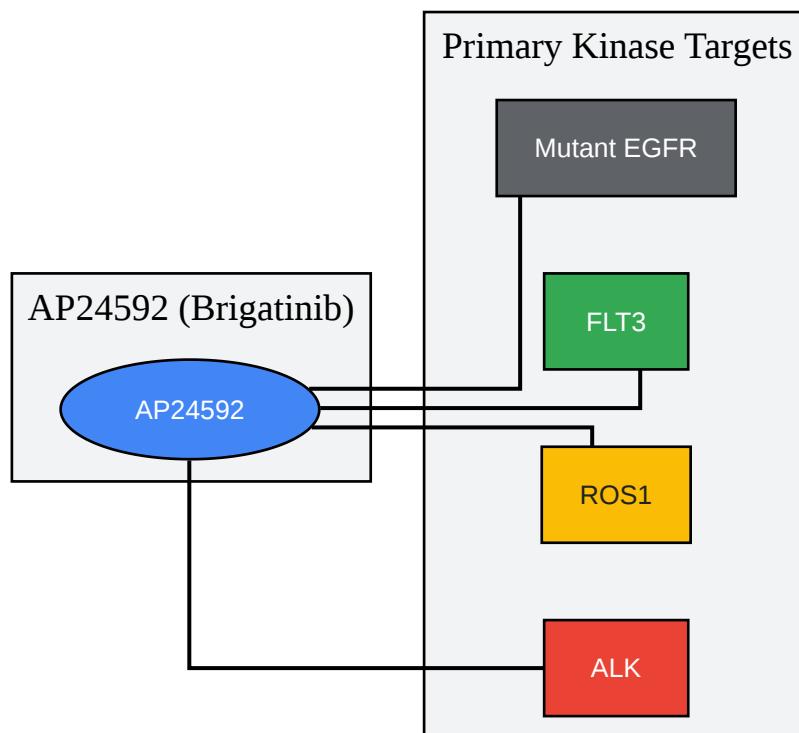
A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[\[5\]](#)

- Physical Modifications:
 - Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[\[6\]](#)
 - Modification of Crystal Habit: Using amorphous forms or creating co-crystals can enhance solubility.[\[5\]](#)
 - Solid Dispersions: Dispersing the drug in a carrier can improve its solubility.[\[5\]](#)
- Chemical Modifications:
 - pH Adjustment: For ionizable drugs, adjusting the pH of the solution can increase solubility.[\[6\]](#)
 - Co-solvency: The use of a water-miscible solvent in which the drug is highly soluble can increase the overall solubility.[\[6\]](#)
 - Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[\[5\]](#)

Mandatory Visualizations

Signaling Pathways

AP24592 is a potent inhibitor of several tyrosine kinases. The diagram below illustrates its primary targets.

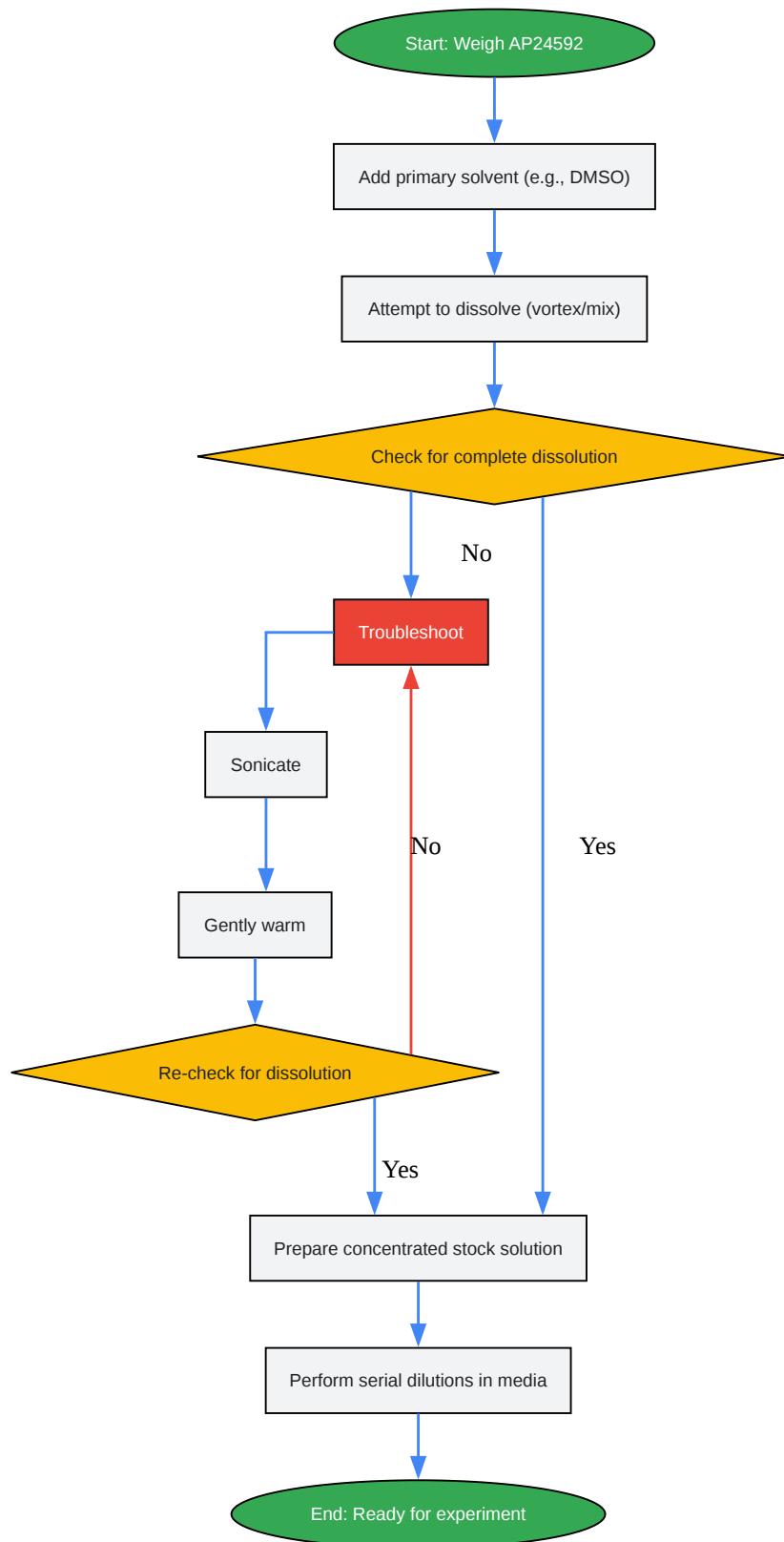


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Caption: Primary kinase targets of **AP24592** (Brigatinib).

Experimental Workflows

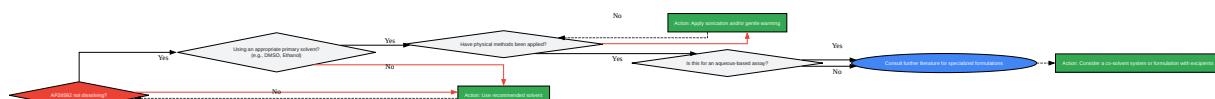
The following diagram outlines a general workflow for handling and solubilizing a poorly soluble compound like **AP24592** for in vitro experiments.

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Caption: General workflow for solubilizing **AP24592** for in vitro use.

Logical Relationships

This decision tree can help researchers troubleshoot solubility issues during their experiments.



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